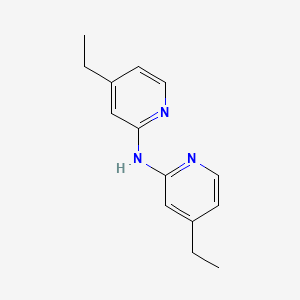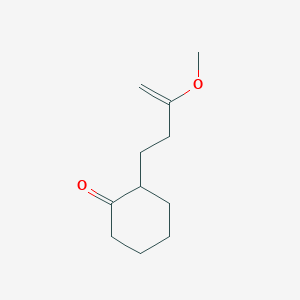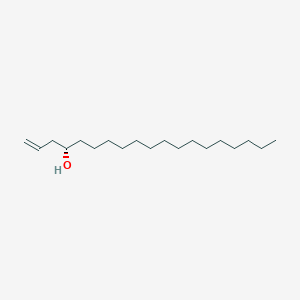
(4S)-Nonadec-1-EN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-Nonadec-1-EN-4-OL is an organic compound characterized by a long carbon chain with a double bond and a hydroxyl group. This compound is part of the family of alkenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Nonadec-1-EN-4-OL typically involves the use of starting materials such as long-chain alkenes and alcohols. One common method is the hydroboration-oxidation of nonadec-1-ene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH). This reaction yields the desired this compound with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure efficiency and scalability. Catalysts such as palladium or platinum are used to facilitate the addition of hydroxyl groups to the nonadec-1-ene substrate. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-Nonadec-1-EN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Nonadecanal or nonadecanone.
Reduction: Nonadecane-4-ol.
Substitution: Nonadec-1-EN-4-chloride or nonadec-1-EN-4-amine.
Wissenschaftliche Forschungsanwendungen
(4S)-Nonadec-1-EN-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane structure.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants, lubricants, and fragrances.
Wirkmechanismus
The mechanism of action of (4S)-Nonadec-1-EN-4-OL involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with proteins and lipids, affecting membrane fluidity and enzyme activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-Nonadec-1-EN-3-OL: Similar structure but with the hydroxyl group at the third carbon.
(4S)-Nonadec-1-EN-5-OL: Hydroxyl group at the fifth carbon.
(4S)-Nonadec-1-EN-4-ONE: Ketone instead of a hydroxyl group.
Uniqueness
(4S)-Nonadec-1-EN-4-OL is unique due to its specific stereochemistry and position of the hydroxyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
528867-18-7 |
|---|---|
Molekularformel |
C19H38O |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
(4S)-nonadec-1-en-4-ol |
InChI |
InChI=1S/C19H38O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-19(20)17-4-2/h4,19-20H,2-3,5-18H2,1H3/t19-/m1/s1 |
InChI-Schlüssel |
ZLGVCQXWYKJRPY-LJQANCHMSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@@H](CC=C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


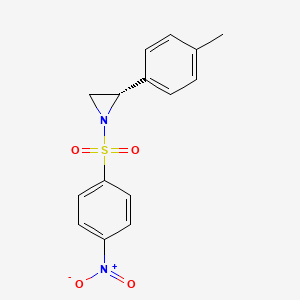
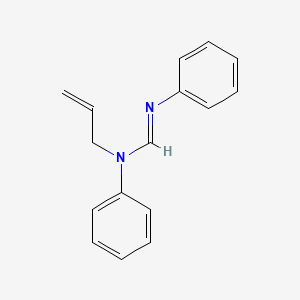
![Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14227558.png)

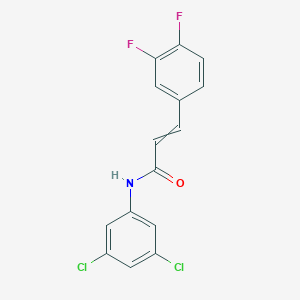
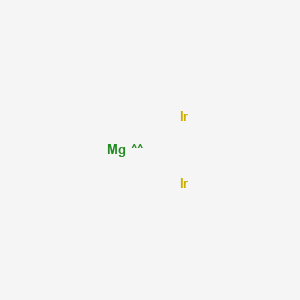
![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14227587.png)
![2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane](/img/structure/B14227591.png)
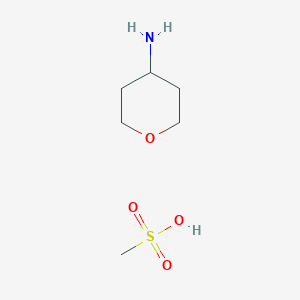
![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)
![(2R)-2-{[(4R)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14227620.png)
